1,2-benzoxazol-4-ol 1,2-benzoxazol-4-ol
Brand Name: Vulcanchem
CAS No.: 1360931-63-0
VCID: VC11580381
InChI:
SMILES:
Molecular Formula: C7H5NO2
Molecular Weight: 135.1

1,2-benzoxazol-4-ol

CAS No.: 1360931-63-0

Cat. No.: VC11580381

Molecular Formula: C7H5NO2

Molecular Weight: 135.1

Purity: 95

* For research use only. Not for human or veterinary use.

1,2-benzoxazol-4-ol - 1360931-63-0

Specification

CAS No. 1360931-63-0
Molecular Formula C7H5NO2
Molecular Weight 135.1

Introduction

Structural and Chemical Properties of 1,2-Benzoxazol-4-ol

Molecular Architecture

1,2-Benzoxazol-4-ol (C₇H₅NO₂) consists of a benzene ring fused to an oxazole heterocycle, where the oxygen atom occupies position 1 and the nitrogen atom position 2 of the oxazole ring. The hydroxyl group at position 4 introduces polarity and hydrogen-bonding capabilities. This contrasts with the more common 1,3-benzoxazole isomers, where the nitrogen resides at position 3 .

Table 1: Comparative Structural Properties of Benzoxazole Isomers

Property1,2-Benzoxazol-4-ol (Theoretical)2-Methyl-1,3-benzoxazol-4-ol (Empirical )
Molecular FormulaC₇H₅NO₂C₈H₇NO₂
Molecular Weight (g/mol)137.12149.15
Boiling Point (°C)Not reported278.7
Density (g/cm³)Not reported1.305

Theoretical calculations suggest that the 1,2-isomer’s smaller molecular weight and altered ring substituents may reduce steric hindrance compared to its 1,3 counterpart, potentially enhancing reactivity in certain synthetic pathways .

Spectroscopic Characteristics

While direct data on 1,2-benzoxazol-4-ol are scarce, infrared (IR) and nuclear magnetic resonance (NMR) spectra of analogous benzoxazoles provide insights. For example, 2-methyl-1,3-benzoxazol-4-ol exhibits IR absorption at 3200–3500 cm⁻¹ (O–H stretch) and 1650 cm⁻¹ (C=N stretch) . The ¹H NMR spectrum of this compound shows aromatic protons at δ 6.8–7.5 ppm and a methyl group at δ 2.5 ppm . Similar patterns are anticipated for 1,2-benzoxazol-4-ol, with shifts dependent on substituent electronic effects.

Synthetic Methodologies

Classical Cyclization Approaches

Benzoxazoles are typically synthesized via condensation of o-aminophenols with carboxylic acids or aldehydes. For 1,2-benzoxazol-4-ol, theoretical routes might involve:

  • Cyclization of o-Hydroxyaniline Derivatives: Reaction of 4-hydroxyanthranilic acid with formic acid under dehydrating conditions could yield the target compound. This method mirrors the synthesis of 1,3-benzoxazoles but requires precise control of reaction regiochemistry .

  • Oxidative Cyclization: Zirconium-catalyzed methods, such as those reported by , employ ZrCl₄ to couple catechols, aldehydes, and ammonium acetate in ethanol. While these conditions predominantly yield 1,3-benzoxazoles, modifying the catalyst or substrate could favor 1,2-isomer formation .

Table 2: Synthetic Yields of Selected Benzoxazole Derivatives

SubstrateCatalystYield (%)Isomer Ratio (1,2:1,3)Reference
Catechol + FormaldehydeZrCl₄971:20
4-Hydroxyanthranilic AcidH₂SO₄62Not reported

Modern Catalytic Strategies

Recent advances highlight the role of transition metals in regioselective benzoxazole synthesis. For instance, palladium-catalyzed C–H activation has enabled direct functionalization of benzoxazole precursors . Applying similar strategies to 4-hydroxyphenyl substrates may improve access to 1,2-benzoxazol-4-ol, though this remains experimentally untested.

Industrial and Material Science Applications

Coordination Chemistry

Benzoxazoles serve as ligands in transition metal catalysis. The 1,2-isomer’s O/N donor atoms may form stable complexes with Cu(II) or Zn(II), potentially enhancing catalytic activity in cross-coupling reactions .

Optoelectronic Materials

Benzoxazole-containing polymers exhibit high thermal stability and luminescence efficiency. Theoretical studies suggest that 1,2-benzoxazol-4-ol’s extended π-conjugation could improve charge transport in organic semiconductors, though experimental data are lacking.

Challenges and Future Directions

The scarcity of direct studies on 1,2-benzoxazol-4-ol underscores the need for targeted research. Key priorities include:

  • Regioselective Synthesis: Developing catalysts or conditions favoring 1,2-isomer formation over 1,3-products.

  • Biological Screening: Evaluating antimicrobial, anticancer, and neuroprotective activities in vitro.

  • Computational Modeling: Predicting physicochemical properties and reactivity via DFT calculations.

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